5-fluoro-1H-indole-3-carboxamide
Overview
Description
5-fluoro-1H-indole-3-carboxamide: is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse pharmacological properties. The addition of a fluorine atom at the 5-position and a carboxamide group at the 3-position of the indole ring enhances its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoroindole, which can be prepared through various methods, including the Fischer indole synthesis.
Carboxylation: The 5-fluoroindole undergoes carboxylation at the 3-position to form 5-fluoro-1H-indole-3-carboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-fluoro-1H-indole-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 5-fluoro-1H-indole-3-carboxylic acid derivatives.
Reduction: Formation of 5-fluoro-1H-indole-3-methanamine.
Substitution: Formation of various 5-substituted indole derivatives.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential antiviral, anticancer, and antimicrobial activities. It serves as a lead compound for the development of new therapeutic agents .
Medicine: Due to its biological activities, 5-fluoro-1H-indole-3-carboxamide is investigated for its potential use in treating various diseases, including viral infections and cancer .
Industry: In the pharmaceutical industry, it is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of 5-fluoro-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, leading to increased biological activity. The carboxamide group contributes to its stability and solubility, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
- 5-fluoro-1H-indole-2-carboxamide
- 5-fluoro-1H-indole-3-carboxylic acid
- 5-fluoro-1H-indole-3-methanamine
Comparison:
- 5-fluoro-1H-indole-3-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group, which enhance its biological activity and chemical stability compared to other similar compounds.
- 5-fluoro-1H-indole-2-carboxamide differs in the position of the carboxamide group, which can affect its binding affinity and biological activity.
- 5-fluoro-1H-indole-3-carboxylic acid lacks the carboxamide group, which may reduce its stability and solubility.
- 5-fluoro-1H-indole-3-methanamine has a different functional group, leading to variations in its chemical reactivity and biological properties .
Properties
IUPAC Name |
5-fluoro-1H-indole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSNICHQWUUDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466832 | |
Record name | 5-fluoro-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744209-87-8 | |
Record name | 5-fluoro-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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